molecular formula C10H9ClO2 B1316982 4-Chloro-7-methoxy-1-indanone CAS No. 99183-99-0

4-Chloro-7-methoxy-1-indanone

Cat. No. B1316982
CAS RN: 99183-99-0
M. Wt: 196.63 g/mol
InChI Key: JWNMIALISJFLDO-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-1-indanone is a chemical compound . It is a derivative of 1-indanone, which is a prominent motif found in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of 1-indanones, including 4-Chloro-7-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxy-1-indanone is similar to that of 4-Methoxy-1-indanone . The molecular formula is C10H10O2, with an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .


Chemical Reactions Analysis

The chemical reactions involving 1-indanones have been widely studied . The Nazarov reaction, which employs α,β-unsaturated ketones as substrates, is commonly used . Other reactions include the Diels–Alder reaction and the Friedel–Crafts reaction .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis of various indanone derivatives, focusing on modifications to improve yields and understand their structural properties. For instance, the synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone was optimized using sodium hydride and dimethyl carbonate, avoiding conventional toxic reagents, achieving an 86.09% yield under specific conditions (Chen Fan, 2009). Additionally, the selective bromination of 4-chloro-1-indanone was explored, leading to the synthesis of mono- and dibromo derivatives, which further underwent cyanation and reduction to produce new compounds (S. Jasouri, J. Khalafy, M. Badali, M. Piltan, 2010).

Energetic Characterization

The energetic properties of indanone derivatives have been studied, providing insights into their potential applications in materials science. An energetic study on various derivatives used calorimetric techniques and computational methodologies to determine enthalpies of combustion and formation, as well as the temperature and enthalpy of fusion (Ana L. R. Silva, Ana C. Lima, M. D. Ribeiro da Silva, 2018). These properties are crucial for applications in biomass degradation and the development of new materials.

Photo-Oxidation Studies

The TiO2-sensitized photo-oxidation of indane and its derivatives, including methoxy-substituted compounds, was investigated to understand their oxidative behaviors under specific conditions (M. Bettoni, T. D. Giacco, C. Rol, G. Sebastiani, 2006). This research is relevant to environmental chemistry and the development of photocatalytic materials.

Safety And Hazards

The safety data sheet for 7-Methoxy-1-indanone, a similar compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

4-chloro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMIALISJFLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562555
Record name 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxy-1-indanone

CAS RN

99183-99-0
Record name 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Hillver, L Björk, BB Höök, L Cortizo, G Nordvall… - Chirality, 1996 - Wiley Online Library
The (S)‐enantiomer of 5‐fluoro‐8‐hydroxy‐2‐(dipropylamino) tetralin [(S)‐2a; (S)‐UH301] was the first reported 5‐HT 1A receptor antagonist. We now give a full account on the …
Number of citations: 4 onlinelibrary.wiley.com

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